![molecular formula C14H16 B071981 2-Butylnaphthalene CAS No. 1134-62-9](/img/structure/B71981.png)
2-Butylnaphthalene
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Overview
Description
2-Butylnaphthalene is a chemical compound with the molecular formula C14H16 . It has an average mass of 184.277 Da and a monoisotopic mass of 184.125198 Da .
Molecular Structure Analysis
The molecular structure of 2-Butylnaphthalene consists of a naphthalene core with a butyl group attached at the 2-position . The compound has no hydrogen bond acceptors or donors, and it has three freely rotating bonds .Physical And Chemical Properties Analysis
2-Butylnaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 292.3±3.0 °C at 760 mmHg, and a flash point of 132.1±7.8 °C . It has a molar refractivity of 62.9±0.3 cm3, a polarizability of 24.9±0.5 x 10^-24 cm3, and a molar volume of 189.4±3.0 cm3 .Scientific Research Applications
Synthesis of Multi-butylnaphthalene Base Oils
2-Butylnaphthalene is used in the synthesis of multi-butylnaphthalenes by alkylation of naphthalene and n-butene with trifluoromethanesulfonic acid as a catalyst . This process is used to produce high-performance lubricating oils . The effects of the side-chain numbers on naphthalene on the lubrication performance were investigated by obtaining two kinds of alkylnaphthalenes, denoted as MBN-1 (90.3% mono/di-butylnaphthalenes) and MBN-2 (98.2% tri/tetra/penta/hexa-butylnaphthalenes), by controlling catalyst dosage . MBN-2, with more side chains on naphthalene, displayed more effective friction reduction and anti-wear properties than MBN-1 and the commercial alkyl naphthalene base oil AN5 .
Thermophysical Property Data
The Thermodynamics Research Center (TRC) provides critically evaluated thermodynamic property data for pure compounds like 2-Butylnaphthalene . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . This information is crucial for researchers and scientists who are studying the properties and potential applications of 2-Butylnaphthalene.
Safety and Hazards
properties
IUPAC Name |
2-butylnaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h4-5,7-11H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAMWVYNAVUZEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150401 |
Source
|
Record name | Naphthalene, 2-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylnaphthalene | |
CAS RN |
1134-62-9 |
Source
|
Record name | Naphthalene, 2-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 2-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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